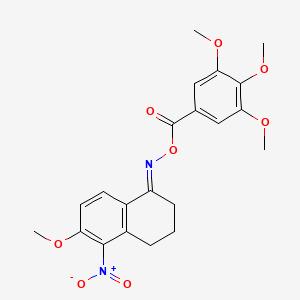![molecular formula C9H9N3O5 B1623724 2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]- CAS No. 6281-26-1](/img/structure/B1623724.png)
2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furmethoxadone typically involves the reaction of 5-nitro-2-furaldehyde with methylamine, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of furmethoxadone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furmethoxadone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amino derivatives, and substituted furmethoxadone compounds .
Scientific Research Applications
Furmethoxadone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Its antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Medicine: Furmethoxadone is investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: It is used in the formulation of antibacterial agents for various applications.
Mechanism of Action
Furmethoxadone exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: A related compound used to treat bacterial and protozoal infections.
Nitrofurazone: Known for its use in topical antibacterial treatments.
Uniqueness
Furmethoxadone is unique due to its specific oxazolidinone ring structure, which contributes to its distinct antibacterial activity. Its ability to inhibit bacterial protein synthesis sets it apart from other nitrofuran derivatives .
Properties
CAS No. |
6281-26-1 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
5-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9N3O5/c1-6-5-11(9(13)16-6)10-4-7-2-3-8(17-7)12(14)15/h2-4,6H,5H2,1H3/b10-4+ |
InChI Key |
TUTQORSNAITDSX-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)






![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)





![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)
